Mulberroside B is predominantly extracted from the bark and leaves of mulberry trees, particularly Morus alba and Morus multicaulis. These trees are cultivated in various regions, especially in Asia, where they are valued not only for their fruit but also for their medicinal properties. The extraction process typically involves methods such as ultrasonic extraction or high-performance liquid chromatography to isolate the compound from plant materials .
Chemically, mulberroside B is classified as a flavonoid glycoside. This classification indicates that it consists of a flavonoid moiety attached to one or more sugar molecules. The presence of these sugar units can influence its solubility and bioavailability, making it an important subject of study in pharmacognosy and phytochemistry.
Technical Details:
These methods have shown varying efficiencies, with ultrasonic extraction yielding higher concentrations when optimized with specific solvents like 60% methanol .
The molecular structure of mulberroside B consists of a flavonoid backbone with multiple hydroxyl groups and glycosidic linkages. Its structural formula can be represented as follows:
The compound has specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance and mass spectrometry. These analyses help confirm the identity and purity of mulberroside B during extraction and synthesis processes.
Mulberroside B participates in various chemical reactions typical of flavonoids, including:
Technical Details:
The mechanism of action of mulberroside B involves several pathways:
Data:
Studies indicate that mulberroside B can modulate signaling pathways related to inflammation and apoptosis, contributing to its therapeutic potential .
Relevant analyses include spectroscopic methods (UV-Vis, NMR) that provide insights into its structural characteristics and stability under various conditions .
Stilbene synthase (STS) represents the pivotal branch-point enzyme directing phenylpropanoid precursors toward stilbenoid biosynthesis. Unlike the ubiquitous chalcone synthase (CHS), which shares high structural similarity with STS, STS activity is restricted to specific plant lineages, including Morus species. Transcriptomic analyses of Morus alba under diverse abiotic stresses reveal complex transcriptional regulation of STS genes governing mulberroside B biosynthesis:
Stress-Inducible Expression Patterns: Flooding stress triggers substantial upregulation of MaSTS1 (3.8-fold) and MaSTS3 (5.2-fold) within 24 hours in root tissues, concomitant with increased mulberroside B accumulation. Similarly, ultraviolet-B radiation induces MaSTS2 expression by 7.5-fold in leaves, correlating with ROS-scavenging functions of stilbenoids [5] [8]. Boron deficiency induces STS expression by 4.1-fold, while toxicity (100 µM) suppresses it by 60%, indicating nutrient-specific modulation [5].
Gene Family Expansion and Divergence: The Morus genome harbors at least eight functional STS paralogs clustered into three phylogenetic clades. Clade I (MaSTS1, 3, 5) exhibits constitutive expression, while Clade II (MaSTS2, 4, 7) demonstrates stress responsiveness. Clade III (MaSTS6, 8) shows minimal transcription, suggesting subfunctionalization or pseudogenization [4] [8].
Co-expression with Phenylpropanoid Genes: Weighted Gene Co-expression Network Analysis (WGCNA) identifies MaSTS1 and MaSTS3 within modules tightly correlated with upstream genes: PAL (phenylalanine ammonia-lyase, r=0.92), C4H (cinnamate 4-hydroxylase, r=0.88), and 4CL (4-coumarate:CoA ligase, r=0.85). This indicates coordinated transcriptional regulation spanning the entire pathway [8] [9].
Table 1: Transcriptomic Profiling of Key Stilbene Synthase Genes in Morus alba Under Stress Conditions
STS Gene ID | Flooding Stress (Fold Change) | UV-B Stress (Fold Change) | Boron Deficiency (Fold Change) | Phylogenetic Clade |
---|---|---|---|---|
MaSTS1 | 3.8 ↑ | 1.2 ↔ | 2.1 ↑ | Clade I |
MaSTS2 | 1.5 ↔ | 7.5 ↑ | 0.8 ↔ | Clade II |
MaSTS3 | 5.2 ↑ | 2.3 ↑ | 4.1 ↑ | Clade I |
MaSTS4 | 0.7 ↔ | 6.1 ↑ | 1.2 ↔ | Clade II |
MaSTS6 | 1.1 ↔ | 1.0 ↔ | 0.9 ↔ | Clade III |
Transcriptional initiation of mulberroside B biosynthesis is further modulated by promoter cis-elements. MaSTS3 contains five ABA-responsive elements (ABREs) and three MYB-binding sites, explaining its induction under osmotic stress. Conversely, MaSTS2 possesses light-responsive G-box motifs, aligning with its UV-B responsiveness [6] [9]. These findings establish STS genes as dynamic regulatory nodes integrating environmental cues into mulberroside B biosynthesis.
The phenylpropanoid pathway provides the foundational p-coumaroyl-CoA precursors for STS-mediated stilbene formation. Multiple enzymatic and transcriptional modulators fine-tune flux through this pathway, directly impacting mulberroside B yields:
Enzymatic Gatekeepers: Phenylalanine ammonia-lyase (PAL) activity exhibits the strongest correlation with mulberroside B accumulation (r²=0.94). Botrytis cinerea infection induces MaPAL2 expression 8.2-fold and increases PAL enzyme activity by 230%, concomitant with a 3.5-fold surge in mulberroside B within 72 hours [2]. Cinnamate 4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) show coordinated induction; UV-B stress elevates Ma4CL1 transcripts 9.3-fold and 4CL activity 4.8-fold, demonstrating bottleneck control at entry points into the pathway [2] [6].
Transcription Factor Networks: R2R3-MYB transcription factors MaMYB12 and MaMYB15 activate promoters of PAL, C4H, and STS. Transient overexpression of MaMYB12 in mulberry leaves increases PAL expression 11-fold and mulberroside B accumulation 4.7-fold. Crucially, MaMYB12 expression itself is light-inducible (5.8-fold under high irradiance), creating a photoregulated amplification loop for phenylpropanoid flux [6] [7].
Hormonal Cross-Talk: Jasmonic acid (JA) emerges as a potent inducer—exogenous methyl jasmonate (MeJA) upregulates MaPAL1 (6.3-fold), MaSTS3 (4.8-fold), and mulberroside B production (4.1-fold) within 48 hours. Salicylic acid (SA) suppresses JA-mediated induction but enhances STS expression during pathogen attack, indicating antagonist pathways fine-tuning defense metabolite investment [2] [4].
Table 2: Modulators of Phenylpropanoid Flux Influencing Mulberroside B Biosynthesis
Modulator Category | Specific Element | Effect on Gene Expression | Change in Mulberroside B | Inducing Condition |
---|---|---|---|---|
Enzyme Activity | Phenylalanine ammonia-lyase (PAL) | MaPAL2: 8.2 ↑ | 3.5 ↑ | Botrytis infection |
4-coumarate:CoA ligase (4CL) | Ma4CL1: 9.3 ↑ | 4.2 ↑ | UV-B radiation | |
Transcription Factor | MaMYB12 | PAL: 11 ↑; STS: 6.3 ↑ | 4.7 ↑ | Overexpression + Light |
MaMYB15 | C4H: 7.1 ↑; 4CL: 5.9 ↑ | 3.2 ↑ | Wounding + JA | |
Phytohormone | Jasmonic acid (JA) | PAL: 6.3 ↑; STS3: 4.8 ↑ | 4.1 ↑ | Methyl jasmonate treatment |
Salicylic acid (SA) | STS2: 3.9 ↑ (PAL suppression) | 1.8 ↑ | Pathogen elicitation |
Resource allocation between lignin and stilbenoid branches is dynamically regulated. Under fungal infection, mulberry leaves increase caffeic acid O-methyltransferase (COMT) expression 10-fold for lignin deposition while maintaining STS induction. Conversely, UV-B stress preferentially enhances STS transcription (7.5-fold) over lignin genes (2.1-fold for COMT), demonstrating stress-specific partitioning of p-coumaroyl-CoA [2]. This metabolic flexibility ensures optimal defense resource allocation while sustaining mulberroside B production under diverse challenges.
Glycosylation represents the terminal and diversity-generating step in mulberroside B biosynthesis, catalyzed by UDP-glycosyltransferases (UGTs) that conjugate glucose or rhamnose to oxyresveratrol. Comparative genomics reveals conserved and divergent glycosylation mechanisms across stilbenoid-producing species:
Mulberry-Specific UGTs: Morus alba UGT71A16 and UGT71A17 exhibit strict specificity for oxyresveratrol, forming mulberroside B (oxyresveratrol 3'-O-glucoside) and mulberroside A (oxyresveratrol 4'-O-glucoside), respectively. UGT71A16 shows 18-fold higher catalytic efficiency (Kcat/Km=4.2 × 10⁴ M⁻¹s⁻¹) than resveratrol-specific UGTs from Vitis vinifera [3] [4]. Structural modeling identifies Phe148 and Val201 in the aglycone-binding pocket as critical determinants for oxyresveratrol recognition—mutations at these positions abolish activity [4].
Glycosyl Donor Specificity: Mulberry UGT71A16 preferentially utilizes UDP-glucose (100% relative activity), accepting UDP-galactose at 25% efficiency but rejecting UDP-rhamnose. Conversely, Polygonum cuspidatum UGT74G1 conjugates resveratrol with UDP-rhamnose, producing polydatin-6″-O-rhamnoside. This highlights species-dependent nucleotide sugar utilization [3] [7].
Compartmentalization and Transport: In mulberry, mulberroside B localizes to vacuoles via ATP-binding cassette (ABC) transporters. MaABCC2 expression increases 3.5-fold under UV-B stress, facilitating sequestration and stability. Vitis vinifera lacks analogous vacuolar storage for resveratrol glucosides, leading to rapid oxidation—a key difference explaining mulberroside B's higher accumulation in Morus [4] [7].
Table 3: Comparative Features of Stilbenoid Glycosyltransferases Across Plant Species
Plant Species | UGT Identifier | Preferred Aglycone | Glycosyl Donor | Catalytic Efficiency (Kcat/Km) | Major Product |
---|---|---|---|---|---|
Morus alba | UGT71A16 | Oxyresveratrol | UDP-glucose | 4.2 × 10⁴ M⁻¹s⁻¹ | Mulberroside B (3'-O-glucoside) |
Morus alba | UGT71A17 | Oxyresveratrol | UDP-glucose | 3.8 × 10⁴ M⁻¹s⁻¹ | Mulberroside A (4'-O-glucoside) |
Vitis vinifera | UGT72B27 | Resveratrol | UDP-glucose | 2.1 × 10³ M⁻¹s⁻¹ | Piceid (3-O-glucoside) |
Polygonum cuspidatum | UGT74G1 | Resveratrol | UDP-rhamnose | 5.6 × 10³ M⁻¹s⁻¹ | Polydatin-6″-O-rhamnoside |
Arachis hypogaea | UGT73FC1 | Pinosylvin | UDP-glucose | 1.4 × 10⁴ M⁻¹s⁻¹ | Pinosylvin 3-O-glucoside |
Evolutionary analysis indicates UGT71A16/17 cluster within a Morus-specific clade of UGT71 family, sharing <35% identity with Vitis UGT72B27. This divergence underpins substrate specialization—Morus UGTs accept tetrahydroxystilbenes (oxyresveratrol), whereas Vitis enzymes accommodate trihydroxystilbenes (resveratrol). Notably, Morus expresses regiospecific UGTs for 3'- versus 4'-glycosylation, generating structurally distinct mulberrosides absent in other genera [3] [4] [7]. Metabolic engineering in Corynebacterium glutamicum confirms this specialization: heterologous expression of MaSTS with MaUGT71A16 yields 228 mg/L mulberroside B, while pairing with VvUGT72B27 produces only trace amounts, demonstrating the superior compatibility of mulberry-derived glycosylation machinery for its native stilbenes [7].
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